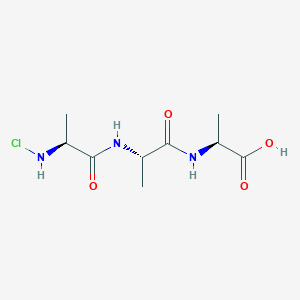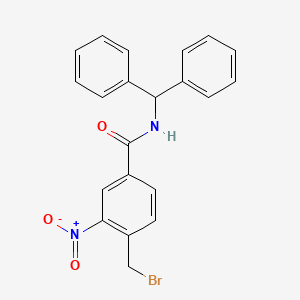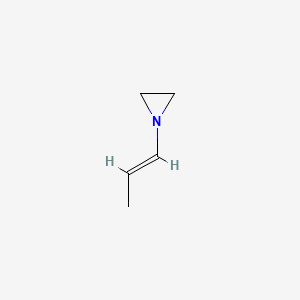
2,2-Dimethyl-3-(4-methylpenta-1,3-dien-1-yl)cyclopropane-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-3-(4-methylpenta-1,3-dien-1-yl)cyclopropane-1-carbonyl chloride is an organic compound with a complex structure that includes a cyclopropane ring, a carbonyl chloride group, and a conjugated diene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(4-methylpenta-1,3-dien-1-yl)cyclopropane-1-carbonyl chloride typically involves multiple steps. One common approach is the cyclopropanation of a suitable diene precursor followed by the introduction of the carbonyl chloride group. The reaction conditions often require the use of strong bases, such as sodium hydride, and chlorinating agents like thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-3-(4-methylpenta-1,3-dien-1-yl)cyclopropane-1-carbonyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or an alkane.
Substitution: Nucleophilic substitution reactions can replace the chloride group with other functional groups such as amines or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like ammonia or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-3-(4-methylpenta-1,3-dien-1-yl)cyclopropane-1-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-3-(4-methylpenta-1,3-dien-1-yl)cyclopropane-1-carbonyl chloride involves its interaction with various molecular targets. The carbonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules. This can affect the function of enzymes and other cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-2,2-Dimethyl-3-(3-methylpenta-2,4-dien-1-yl)oxirane
- Myroxide
- Ocimene oxide
Uniqueness
2,2-Dimethyl-3-(4-methylpenta-1,3-dien-1-yl)cyclopropane-1-carbonyl chloride is unique due to its combination of a cyclopropane ring and a carbonyl chloride group, which imparts distinct reactivity and potential applications compared to similar compounds. The presence of the conjugated diene system also contributes to its unique chemical properties.
Propiedades
Número CAS |
84386-03-8 |
|---|---|
Fórmula molecular |
C12H17ClO |
Peso molecular |
212.71 g/mol |
Nombre IUPAC |
2,2-dimethyl-3-(4-methylpenta-1,3-dienyl)cyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C12H17ClO/c1-8(2)6-5-7-9-10(11(13)14)12(9,3)4/h5-7,9-10H,1-4H3 |
Clave InChI |
MZXBQEXYGJRDNU-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC=CC1C(C1(C)C)C(=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [methyl(phenyl)sulfamoyl]acetate](/img/structure/B14408721.png)
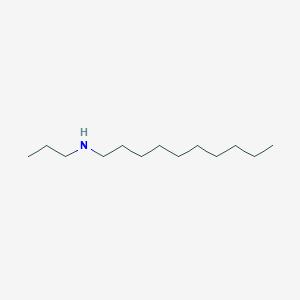
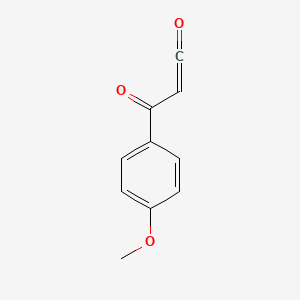
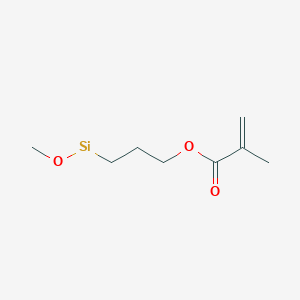
![1,1-Dimethyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14408756.png)
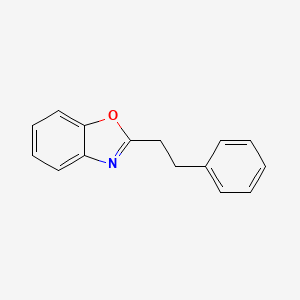
![ethyl 4,7-diphenyl-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B14408766.png)
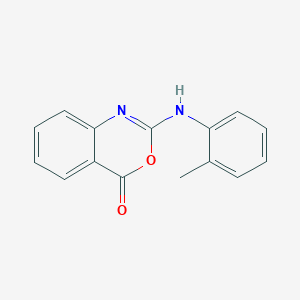

![3,3-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-1-ene-1-carbaldehyde](/img/structure/B14408780.png)
